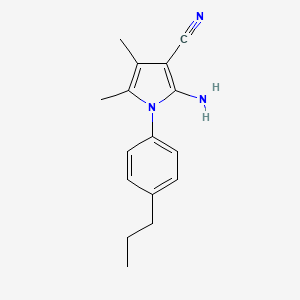
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Functional Group Introduction: Subsequent steps would involve introducing the amino, methyl, propylphenyl, and carbonitrile groups through various organic reactions such as alkylation, nitration, and reduction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.
Applications De Recherche Scientifique
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the propylphenyl group.
2-Amino-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.
4,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.
Uniqueness
The presence of all these functional groups in 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile may confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-amino-4,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H19N3/c1-4-5-13-6-8-14(9-7-13)19-12(3)11(2)15(10-17)16(19)18/h6-9H,4-5,18H2,1-3H3 |
Clé InChI |
FZJYFGFGFBGTIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















